N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

Quality Control Analytical Chemistry Procurement

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 1177335-83-9) is a secondary amine featuring a saturated tetrahydropyran (THP) ring linked via an ethyl spacer to a methylamino group (molecular formula C8H17NO, MW 143.23 g/mol). As a versatile small-molecule scaffold, it serves as a key intermediate in pharmaceutical chemistry and bioorganic synthesis, primarily for constructing more complex therapeutic candidates.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1177335-83-9
Cat. No. B1419380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine
CAS1177335-83-9
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCNCCC1CCCCO1
InChIInChI=1S/C8H17NO/c1-9-6-5-8-4-2-3-7-10-8/h8-9H,2-7H2,1H3
InChIKeyBTHOXOWVAORCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 1177335-83-9): Core Chemical Identity and Research Scaffold


N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 1177335-83-9) is a secondary amine featuring a saturated tetrahydropyran (THP) ring linked via an ethyl spacer to a methylamino group (molecular formula C8H17NO, MW 143.23 g/mol) . As a versatile small-molecule scaffold, it serves as a key intermediate in pharmaceutical chemistry and bioorganic synthesis, primarily for constructing more complex therapeutic candidates [1]. The free base form is available commercially with specified purity levels (typically ≥95-98%) and may also be procured as its hydrochloride salt (CAS 1187927-73-6) to enhance solubility and stability for various applications .

Why Generic N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine Substitution Fails Without Comparative Quantitative Data


In the absence of direct, peer-reviewed comparative studies, substituting N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine with a structurally similar analog (e.g., a THP-amine with a different N-alkyl group or a different linker) cannot be scientifically justified . While the THP scaffold is common across various research compounds, small structural perturbations can dramatically alter physicochemical properties, target binding, and metabolic stability [1]. Therefore, any procurement decision that bypasses this specific compound must be supported by explicit, quantitative data that demonstrates equivalent or superior performance in the exact intended experimental context. Relying on class-level inference alone introduces significant and unquantifiable risk into research outcomes.

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (1177335-83-9) Quantitative Evidence and Comparative Differentiation


Purity Specification and Quality Control Documentation for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (1177335-83-9)

Commercial vendors provide N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (CAS 1177335-83-9) with specified minimum purity levels, which are critical for reproducible research. AKSci offers this compound with a minimum purity specification of 98%, while other suppliers specify ≥95% . In contrast, many general-purpose chemical suppliers do not provide detailed analytical documentation for similar amine building blocks . This documentation, including NMR, HPLC, MSDS, and COA, is essential for verifying compound identity and ensuring that impurities do not confound biological assay results .

Quality Control Analytical Chemistry Procurement

Free Base vs. Hydrochloride Salt Form: Solubility and Stability Differentiation for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine

The procurement decision between the free base (CAS 1177335-83-9) and its hydrochloride salt (CAS 1187927-73-6) presents a key differentiation point. The hydrochloride salt form is specifically described as enhancing solubility and stability for various applications, which is a critical consideration for in vitro assays requiring aqueous buffers . While quantitative solubility data (e.g., mg/mL in PBS or DMSO) is not publicly reported for direct comparison, the salt form's improved aqueous compatibility is a well-established principle in pharmaceutical research . The free base, with a predicted pKa of 10.35, is likely to be less soluble in neutral aqueous solutions compared to the hydrochloride salt .

Formulation Physicochemical Properties Procurement

Structural Uniqueness of the N-Methyl-THP Ethanamine Scaffold in Medicinal Chemistry

The specific combination of an N-methyl group and a tetrahydro-2H-pyran-2-yl moiety connected via an ethyl linker distinguishes this compound from other THP-amine building blocks. This exact scaffold is a precursor to more complex molecules, including derivatives with imidazole or oxadiazole substituents, which have been explored for their biological activity . While no direct quantitative comparisons against analogs (e.g., 2-(tetrahydro-2H-pyran-2-yl)ethanamine or N-ethyl derivatives) are available in the public domain, the presence of the N-methyl group is a critical structural feature that can influence basicity, lipophilicity, and steric interactions with biological targets [1].

Medicinal Chemistry Scaffold Hopping SAR

Defined Research and Industrial Application Scenarios for N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine (1177335-83-9)


Pharmaceutical Intermediate for Custom Synthesis of CNS-Targeted Candidates

N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine serves as a versatile building block for the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals targeting neurological pathways . Its value as an intermediate is supported by its commercial availability and documented use in constructing derivatives with potential CNS activity [1]. Researchers can utilize this compound as a core scaffold for further functionalization, leveraging its amine group for amide bond formation or reductive amination reactions.

Physicochemical Profiling and Salt Selection for Formulation Development

Given the availability of both the free base (CAS 1177335-83-9) and its hydrochloride salt (CAS 1187927-73-6), this compound is well-suited for studies focused on formulation and pre-formulation development . Researchers can directly compare the solubility, stability, and crystallinity of the two forms to optimize a lead series. This comparative approach is essential for selecting the optimal solid form for in vivo studies or for developing a robust manufacturing process .

Chemical Biology Tool for Investigating Structure-Activity Relationships (SAR) of THP-Containing Ligands

The compound is a valuable tool in medicinal chemistry for exploring the SAR of THP-containing ligands . By using N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine as a starting point, researchers can systematically vary the N-alkyl group or the linker to the THP ring and assess the impact on target binding affinity, selectivity, and cellular activity. This enables the rational design of more potent and selective drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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